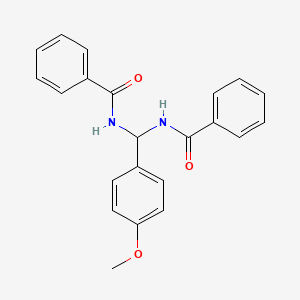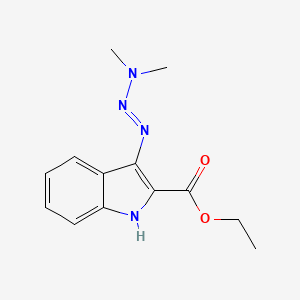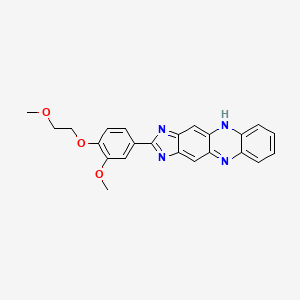
4,4'-Bis(phenylethynyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(phenylethynyl)biphenyl is an organic compound with the molecular formula C28H18. It is a biphenyl derivative where each phenyl ring is substituted with a phenylethynyl group at the para positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(phenylethynyl)biphenyl typically involves palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of 4,4’-dibromobiphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(phenylethynyl)biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(phenylethynyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding phenylethylene derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of phenylethylene derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(phenylethynyl)biphenyl has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Bis(phenylethynyl)biphenyl in its applications is primarily based on its electronic properties. The phenylethynyl groups enhance the conjugation and electron delocalization across the biphenyl core, which improves its charge transport and light-emitting properties. In organic electronics, this compound interacts with molecular targets such as electron acceptors and donors, facilitating efficient charge transfer and emission processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenylethynyl)benzene: Similar structure but with the phenylethynyl groups on adjacent carbon atoms of a single benzene ring.
4,4’-Bis(dimethylphenylsilyl)biphenyl: Substituted with dimethylphenylsilyl groups instead of phenylethynyl groups.
4,4’-Bis(triphenylsilyl)biphenyl: Substituted with triphenylsilyl groups.
Uniqueness
4,4’-Bis(phenylethynyl)biphenyl is unique due to its extended conjugation and rigidity, which contribute to its superior electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability, such as in organic semiconductors and optoelectronic devices .
Properties
Molecular Formula |
C28H18 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-4-[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C28H18/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H |
InChI Key |
KJMJERORSUULRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985590.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)


![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985608.png)


![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)
![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)

![1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11985648.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11985654.png)

